molecular formula C8H10NNaO4S2 B2792737 Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate CAS No. 2137703-12-7

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate

Cat. No.: B2792737
CAS No.: 2137703-12-7
M. Wt: 271.28
InChI Key: RXOAXXVXTHXWGE-UHFFFAOYSA-M
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Description

Sodium 2-[2-(methanesulfonylmethyl)-4-methyl-1,3-thiazol-5-yl]acetate: is a chemical compound with the molecular formula C8H11NO4S2Na

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-(methanesulfonylmethyl)-4-methyl-1,3-thiazole as the starting material.

  • Reaction Conditions: The compound is synthesized through a nucleophilic substitution reaction where the thiazole ring is acetylated using acetic anhydride in the presence of a base such as sodium hydroxide.

  • Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the sulfonyl group.

  • Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various sulfonyl derivatives.

  • Reduction Products: Thioethers or other reduced forms.

  • Substitution Products: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of thiazole derivatives and their derivatives. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use as a drug precursor or in drug design. Industry: It can be used in the manufacturing of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Sodium 2-sulfoterephthalate: Another sodium salt with a similar sulfonate group.

  • Thiazole derivatives: Various other thiazole compounds with different substituents.

Properties

IUPAC Name

sodium;2-[4-methyl-2-(methylsulfonylmethyl)-1,3-thiazol-5-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S2.Na/c1-5-6(3-8(10)11)14-7(9-5)4-15(2,12)13;/h3-4H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOAXXVXTHXWGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CS(=O)(=O)C)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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